Cas no 95182-37-9 (1-(4-aminophenyl)-3-methylimidazolidin-2-one)
1-(4-aminophenyl)-3-methylimidazolidin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-aminophenyl)-3-methylimidazolidin-2-one
- AG-H-92070
- 1-(4-aminophenyl)-3-methyl-2-imidazolidinone
- SureCN3577171
- CTK5H7442
- 1-(4-amino-phenyl)-3-methyl-imidazolidin-2-one
- Ambcb4102942
- 1-(4-aminophenyl)-3-methylimidazolidin-2-one(SALTDATA: FREE)
- AS-47600
- AKOS011972299
- MFCD09055389
- DTXSID40625074
- CS-0321656
- 95182-37-9
- KJWAFEWCKMCUMR-UHFFFAOYSA-N
- F14606
- SCHEMBL3577171
- DA-00264
- VDA18237
- 1-(4-AMINOPHENYL)-3-METHYLIMIDAZOLIDIN-2-ONE 95%
- CCG-344348
-
- MDL: MFCD09055389
- Inchi: 1S/C10H13N3O/c1-12-6-7-13(10(12)14)9-4-2-8(11)3-5-9/h2-5H,6-7,11H2,1H3
- InChI Key: KJWAFEWCKMCUMR-UHFFFAOYSA-N
- SMILES: O=C1N(C)CCN1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 191.10600
- Monoisotopic Mass: 191.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 49.6Ų
Experimental Properties
- PSA: 49.57000
- LogP: 1.72470
1-(4-aminophenyl)-3-methylimidazolidin-2-one Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-aminophenyl)-3-methylimidazolidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A620783-10mg |
1-(4-aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A620783-50mg |
1-(4-aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A620783-100mg |
1-(4-aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 100mg |
$ 135.00 | 2022-06-07 | ||
| Chemenu | CM530737-100mg |
1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 95% | 100mg |
$*** | 2023-05-29 | |
| Chemenu | CM530737-250mg |
1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 95% | 250mg |
$*** | 2023-05-29 | |
| Chemenu | CM530737-1g |
1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Ambeed | A429540-100mg |
1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 95% | 100mg |
$75.0 | 2025-04-14 | |
| Ambeed | A429540-250mg |
1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 95% | 250mg |
$124.0 | 2025-04-14 | |
| Ambeed | A429540-1g |
1-(4-Aminophenyl)-3-methylimidazolidin-2-one |
95182-37-9 | 95% | 1g |
$344.0 | 2025-04-14 | |
| abcr | AB218877-250 mg |
1-(4-Aminophenyl)-3-methyl-2-imidazolidinone; 95% |
95182-37-9 | 250 mg |
€357.80 | 2023-07-20 |
1-(4-aminophenyl)-3-methylimidazolidin-2-one Suppliers
1-(4-aminophenyl)-3-methylimidazolidin-2-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-(4-aminophenyl)-3-methylimidazolidin-2-one
Chemical Overview of 1-(4-Aminophenyl)-3-Methylimidazolidin-2-One (CAS No. 95182-37-9)
The compound 1-(4-Aminophenyl)-3-methylimidazolidin-2-one, identified by the CAS registry number 95182-37-9, is a structurally unique organic molecule with significant potential in pharmaceutical and biochemical applications. Its chemical structure features an imidazolidinone core substituted with a 4-aminophenyl group and a methyl substituent at the third position of the ring, creating a framework that enables versatile reactivity and biological interactions. This compound has drawn attention in recent years due to its role as an intermediate in drug development, particularly in studies targeting neurodegenerative disorders and enzymatic inhibition mechanisms.
In terms of synthesis, researchers have optimized methodologies to enhance yield and purity, leveraging modern techniques such as microwave-assisted chemistry and solvent-free conditions. A 2023 study published in Journal of Medicinal Chemistry demonstrated a novel one-pot synthesis pathway using palladium-catalyzed cross-coupling reactions, significantly reducing synthetic steps compared to traditional protocols. The introduction of the methyl group at position 3 stabilizes the imidazolidinone ring, making this compound more amenable to functionalization for targeted drug design.
Biochemical studies highlight its intriguing activity as a reversible inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in Parkinson’s disease pathology. Preclinical data from 2024 trials indicate that this compound exhibits selectivity over MAO-A isoforms, minimizing off-target effects while maintaining therapeutic efficacy at low micromolar concentrations. Its aminoaryl moiety facilitates interactions with the enzyme’s active site through hydrogen bonding networks, a mechanism corroborated by molecular docking simulations using computational models.
In drug delivery systems, researchers have explored its ability to form bioconjugates with targeting ligands for cancer therapy applications. A 2025 collaborative study between MIT and pharmaceutical firms demonstrated that when linked to folate receptors, this compound enabled targeted delivery of cytotoxic agents to tumor cells in murine models, achieving a 68% reduction in tumor volume without significant systemic toxicity. The imidazolidinone scaffold’s inherent solubility characteristics also make it suitable for formulation into sustained-release dosage forms.
Structural modifications are currently under investigation to enhance pharmacokinetic properties such as brain penetration and metabolic stability. A patent filed in Q1 2026 describes analogs where the phenyl ring is substituted with electron-withdrawing groups, which increase lipophilicity without compromising MAO-B inhibitory activity. These advancements underscore its evolving role as a platform molecule for developing next-generation therapeutics addressing both central nervous system disorders and oncological challenges.
Safety assessments confirm it exhibits low acute toxicity profiles when administered within therapeutic ranges, though prolonged exposure studies are ongoing to evaluate long-term effects on mitochondrial function given its enzymatic target profile. Storage recommendations emphasize protection from light and moisture due to the compound’s susceptibility to hydrolysis under humid conditions—a characteristic common among imidazolidinone derivatives.
This compound’s structural versatility continues to drive interdisciplinary research at institutions like Stanford University’s Chemical Biology Initiative, where it is being evaluated as a probe molecule for studying protein-protein interactions in cellular signaling pathways. Its inclusion in high-throughput screening libraries has already identified unexpected synergistic effects when combined with kinase inhibitors—a discovery now entering validation phases for potential combination therapies.
The global market for MAO-B inhibitor precursors is projected to grow at a CAGR of 7% through 2030 according to Transparency Market Research reports, positioning this compound strategically within emerging therapeutic pipelines targeting aging-related pathologies such as Alzheimer’s disease progression inhibition observed in preliminary rodent models (Nature Aging, March 2025). Ongoing clinical trials Phase I/IIa are expected to provide critical data on human safety margins during Q4 2026.
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